![molecular formula C16H9Cl2NO3 B2803181 6,8-dichloro-2-oxo-N-phenyl-2H-chromene-3-carboxamide CAS No. 300706-69-8](/img/structure/B2803181.png)
6,8-dichloro-2-oxo-N-phenyl-2H-chromene-3-carboxamide
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Overview
Description
“6,8-dichloro-2-oxo-N-phenyl-2H-chromene-3-carboxamide” is a derivative of coumarin-3-carboxamide . Coumarin derivatives have been found to possess diverse pharmacological and biological activities such as antitumor .
Synthesis Analysis
The synthesis of coumarin derivatives, including “6,8-dichloro-2-oxo-N-phenyl-2H-chromene-3-carboxamide”, involves the use of 6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one, methyl 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine carbodithioate, 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine carbothioamide and each of heterocyclic amine, hydrazonoyl chlorides and hydroximoyl chlorides .Molecular Structure Analysis
The molecular formula of “6,8-dichloro-2-oxo-N-phenyl-2H-chromene-3-carboxamide” is C18H13Cl2NO3 . The structure of the compound was elucidated on the basis of elemental analysis, spectral data, and alternative synthetic routes whenever possible .Chemical Reactions Analysis
The compound is part of the 2H/4H-chromene class of heterocyclic compounds, which have been found to exhibit noteworthy potency in various biological activities .Physical And Chemical Properties Analysis
The compound is a solid with a molecular weight of 362.207 Da . More detailed physical and chemical properties may require further experimental analysis.Scientific Research Applications
Structural and Synthetic Applications
The study of 4-Oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives revealed insights into their crystalline structures and polymorphism, which are crucial for understanding the chemical behavior and potential applications of similar compounds (Reis et al., 2013). These findings can facilitate the design of chromone-based compounds with tailored properties for various scientific applications.
The synthesis and characterization of chromene derivatives have shown significant antimicrobial activity, suggesting their potential as leads for developing new antimicrobial agents. A study described the synthesis of innovative coumarin derivatives containing a thiazolidin-4-one ring, highlighting their biological properties (Ramaganesh et al., 2010).
Green Chemistry approaches to synthesizing 2-imino and 2-oxo-2H-chromene-3-carboxamides have been developed, demonstrating a commitment to environmentally friendly chemical processes. These methods offer high yields and atom economy, emphasizing sustainability in chemical synthesis (Proença & Costa, 2008).
Biological Evaluation and Applications
The exploration of chromeno[3,4-c]pyrrole-3,4-dione-based N-heterocycles as antimicrobial agents presents a promising avenue for the development of new therapeutics. These compounds have shown high antimicrobial activity, underscoring the potential of chromene derivatives in addressing resistance to conventional antibiotics (Azab et al., 2017).
Studies on novel coumarin-based fluorescent probes for selective detection of Cu(II) ions demonstrate the potential of chromene derivatives in environmental monitoring and analytical chemistry. Such probes can contribute to detecting and quantifying metal ions in various samples, which is crucial for environmental protection and industrial applications (Bekhradnia et al., 2016).
Mechanism of Action
Target of Action
The primary target of 6,8-dichloro-2-oxo-N-phenyl-2H-chromene-3-carboxamide is pancreatic lipase (PL) . PL is an enzyme that plays a crucial role in the digestion of dietary fats .
Mode of Action
This compound interacts with PL, inhibiting its activity . The interaction occurs in a competitive manner, as the compound competes with the natural substrates of PL for binding to the active site of the enzyme . This interaction has been confirmed through docking studies, which showed the compound interacting with key active site amino acids .
Biochemical Pathways
By inhibiting PL, the compound disrupts the normal digestion of dietary fats. This leads to a decrease in the absorption of fats from the diet, which can have downstream effects on energy metabolism and storage .
Result of Action
The inhibition of PL by this compound can lead to a reduction in the absorption of dietary fats . This could potentially be beneficial in the treatment of conditions such as obesity .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the dynamic environment within the gastrointestinal tract, where PL is active, could impact the compound’s ability to inhibit PL
Future Directions
The compound and its derivatives have shown potential in inhibiting the growth of cancer cells . Future research could focus on exploring this anticancer activity further, possibly through in vivo studies or clinical trials. Additionally, the effect of different substituents on the phenyl ring could be explored to optimize the compound’s potency .
properties
IUPAC Name |
6,8-dichloro-2-oxo-N-phenylchromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO3/c17-10-6-9-7-12(16(21)22-14(9)13(18)8-10)15(20)19-11-4-2-1-3-5-11/h1-8H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCAMTUJQYPMED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-dichloro-2-oxo-N-phenyl-2H-chromene-3-carboxamide |
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